(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Medicinal Chemistry Drug Design CNS Penetration

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone (CAS 1286727‑66‑9) is a synthetic small molecule that combines a 5‑cyclopropylisoxazole carbonyl core, a piperazine linker, and an N‑ethylpyrazole tail [REFS‑1]. The compound is primarily offered as a research‑grade chemical by multiple vendors at a typical purity of ≥95% [REFS‑2].

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 1286727-66-9
Cat. No. B2618889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
CAS1286727-66-9
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)CCN4C=CC=N4
InChIInChI=1S/C16H21N5O2/c22-16(14-12-15(23-18-14)13-2-3-13)20-9-6-19(7-10-20)8-11-21-5-1-4-17-21/h1,4-5,12-13H,2-3,6-11H2
InChIKeyOUVQLRMEDSEWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone (CAS 1286727-66-9) and Why It Matters for Procurement


(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone (CAS 1286727‑66‑9) is a synthetic small molecule that combines a 5‑cyclopropylisoxazole carbonyl core, a piperazine linker, and an N‑ethylpyrazole tail [REFS‑1]. The compound is primarily offered as a research‑grade chemical by multiple vendors at a typical purity of ≥95% [REFS‑2]. Structural features—including the cyclopropylisoxazole motif and the flexible ethyl‑pyrazole arm—suggest potential utility in central nervous system target‑engagement studies and kinase‑inhibitor discovery programs [REFS‑1]. No dedicated primary research article reports this compound, but patents covering related pyrazolyl‑piperazines for sigma‑receptor modulation imply that this scaffold may serve as a starting point for medicinal‑chemistry campaigns [REFS‑1].

Why You Cannot Substitute (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone with a Generic Analogue


Although several compounds share the 5‑cyclopropylisoxazole‑piperazine warhead, even small structural changes drastically alter predicted physicochemical properties—logP, topological polar surface area (TPSA), and hydrogen‑bond‑acceptor count—that govern membrane permeability, solubility, and target‑binding complementarity [REFS‑1]. Without experimentally measured biological data for any closely related analogue, the safest procurement strategy is to treat the exact structure as the minimal‑differentiating unit; any “generic” replacement risks nullifying SAR hypotheses, complicating patent strategies, or introducing unanticipated pharmacokinetic liabilities [REFS‑1].

Head-to-Head Physicochemical and Predicted ADME Comparisons for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone


Predicted Hydrogen-Bond-Acceptor (HBA) Count Distinguishes the Target from Bulkier Analogues

The target compound contains 5 hydrogen‑bond‑acceptors (2 carbonyl oxygens, 1 isoxazole oxygen, 2 pyrazole nitrogens exclusively on the tail), whereas the bulkier analogue (5‑cyclopropylisoxazol‑3‑yl)(4‑(1‑(1,1‑dioxidotetrahydrothiophen‑3‑yl)‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl)piperazin‑1‑yl)methanone (CAS 1251610‑29‑3) has 7 HBA, and the triazole‑containing analogue (4‑(2H‑1,2,3‑triazol‑2‑yl)piperidin‑1‑yl)(5‑cyclopropylisoxazol‑3‑yl)methanone (CAS 2034393‑68‑3) has 6 HBA [REFS‑1][REFS‑2]. Lower HBA count is generally correlated with improved blood‑brain‑barrier passive permeability according to CNS MPO scoring functions [REFS‑3].

Medicinal Chemistry Drug Design CNS Penetration

Increased Rotatable-Bond Count Provides Greater Conformational Flexibility for Target‑Binding

The ethyl‑pyrazole arm gives the target compound 6 rotatable bonds, compared with 5 for the more rigid triazole‑piperidine analogue (CAS 2034393‑68‑3) and 5 for the dimethylphenyl‑piperazine analogue [REFS‑1][REFS‑2]. An additional rotatable bond can enable the ligand to adapt to deeper or irregular binding pockets, potentially increasing binding entropy, though it may also raise the entropic penalty upon binding [REFS‑3].

Conformational Analysis Ligand Binding Structure-Based Design

Topological Polar Surface Area (TPSA) of 83 Ų Positions the Compound Within Favorable CNS Space

The target compound’s predicted TPSA is approximately 83 Ų (calc. from fragment contributions), which lies within the CNS‑preferred range of 60–90 Ų [REFS‑1]. In contrast, the sulfone‑containing analogue (CAS 1251610‑29‑3) has a predicted TPSA >100 Ų, likely impairing passive brain penetration [REFS‑2]. The dimethylphenyl analogue (TPSA ~53 Ų) falls below the optimal CNS window and may exhibit excessive lipophilicity [REFS‑3].

CNS Drug Discovery ADME Prediction Bioavailability

The Cyclopropylisoxazole Core Confers Metabolic Stability Not Present in Analogues Lacking the Cyclopropyl Group

Cyclopropyl groups are well‑established in medicinal chemistry as metabolically resistant bioisosteres for isopropyl, tert‑butyl, or phenyl substituents [REFS‑1]. The target compound incorporates a cyclopropyl ring directly on the isoxazole, a feature absent in many commercial piperazine‑methanone analogues that instead bear methyl, phenyl, or thiophene groups [REFS‑2]. Although no direct CYP‑metabolism data are available for the target compound, literature precedent suggests that cyclopropyl substitution can reduce CYP‑mediated oxidation by up to 10‑fold compared with alkyl‑substituted analogues [REFS‑1].

Metabolic Stability Cytochrome P450 Lead Optimization

Availability at ≥95% Purity with Single‑Vendor Sensitivity Enables Reproducible Assays

Vendor‑supplied batches of the target compound are routinely certified at ≥95% purity (HPLC), a figure that matches or exceeds the purity of several close analogues that are sometimes offered only at 90–93% [REFS‑1][REFS‑2]. For example, the dimethylphenyl analogue is occasionally listed at 90% purity, introducing ≥5 percentage points of additional impurity that can confound dose‑response curves and selectivity screens [REFS‑2].

Chemical Purity Reproducibility Assay Quality Control

Optimal Use Cases for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone Based on Available Evidence


Central Nervous System Probe Development

The predicted TPSA of 83 Ų, moderate HBA count, and flexible ethyl‑pyrazole arm make this compound a suitable starting point for CNS‑targeted probe campaigns, particularly for sigma‑receptor or GPCR targets where ligand lipophilicity must be tightly controlled [REFS‑1].

Structure–Activity Relationship (SAR) Exploration Around Cyclopropylisoxazole Scaffolds

The cyclopropylisoxazole core is underrepresented in commercial libraries; SAR chemists can use this compound to probe the steric and electronic contributions of the cyclopropyl ring relative to methyl‑, trifluoromethyl‑, or halo‑substituted isoxazole analogues [REFS‑1].

Kinase Selectivity Panel Screening

Given the prevalence of piperazine‑methanone motifs in kinase inhibitors, the compound can be employed as a tool to explore kinase selectivity landscapes, particularly against tyrosine kinases (e.g., Syk, BTK) where related scaffolds have shown nanomolar inhibition [REFS‑1].

In‑Vitro Metabolism Benchmarking

The cyclopropyl group provides a metabolic‑stability advantage; the compound can be incubated in human liver microsomes to directly quantify the half‑life benefit versus non‑cyclopropyl analogues, generating proprietary DMPK data to support lead optimization [REFS‑2].

Quote Request

Request a Quote for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.